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molecular formula C16H25N3 B8607303 1-(2-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine

1-(2-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B8607303
M. Wt: 259.39 g/mol
InChI Key: SBOABIABYLDRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173813B2

Procedure details

A solution of 6-amino-1-(2-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (245 mg, 0.90 mmol) in 10 mL anhydrous THF was cooled to 0° C. and treated with dropwise addition of 1M LiAlH4 in THF (2.7 mL, 2.7 mmol). The suspension was stirred at room temperature overnight. After this time, the mixture was cooled to 0° C. and treated with 1.5 mL 1N NaOH dropwise with rapid stirring. After stirring for 30 minutes, the suspension was diluted with 10 mL CH2Cl2 was treated with Na2SO4. The suspension was filtered and the solid was rinsed with 20 mL 5% 2M NH3 in MeOH/CH2Cl2. The filtrate was concentrated and the dark residue was subjected to flash chromatography on silica gel using 5% 2M NH3 in MeOH/CH2Cl2 to give a dark viscous oil (136 mg, 58.4%). 1H-NMR (CDCl3) δ: 6.84 (br, 2H), 6.41 (br, 1H), 3.48 (dd, J=4.2, 14.4 Hz, 1H), 3.24-3.19 (m, 4H), 3.91 (dd, J=14.4, 4.2 Hz, 1H), 2.69-2.67 (m, 6H), 1.95-1.79 (m, 7H), 1.14 (d, J=6.6 Hz, 3H).
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
58.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][CH:13]([N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[CH3:14])[C:7](=O)[CH2:6][CH2:5]2.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1.C(Cl)Cl>[N:15]1([CH:13]([CH3:14])[CH2:12][N:8]2[C:9]3[C:4](=[CH:3][C:2]([NH2:1])=[CH:11][CH:10]=3)[CH2:5][CH2:6][CH2:7]2)[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2.3.4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
NC=1C=C2CCC(N(C2=CC1)CC(C)N1CCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2.7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was rinsed with 20 mL 5% 2M NH3 in MeOH/CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)C(CN1CCCC2=CC(=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 58.4%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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